molecular formula C20H32O4 B218126 5,20-Dihete CAS No. 107373-23-9

5,20-Dihete

Cat. No.: B218126
CAS No.: 107373-23-9
M. Wt: 336.5 g/mol
InChI Key: IWYJGYZCHKEPCK-BHCYBMAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5, 20-Dihete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. 5, 20-Dihete has been primarily detected in urine. Within the cell, 5, 20-dihete is primarily located in the cytoplasm.

Scientific Research Applications

Metabolism and Biochemical Activity

5,20-Dihydroxy-6,8,11,14-eicosatetraenoic acid (5,20-diHETE) is a metabolite of 5-HETE, involved in various biochemical processes. It is formed in human neutrophils and released extracellularly. The formation of this compound is notable at higher substrate concentrations and longer incubation intervals, indicating its role in metabolic pathways (O’Flaherty et al., 1986). In another study, it was identified as a product of arachidonic acid metabolism in rabbit renal cortex, suggesting its involvement in kidney function (Oliw et al., 1981).

Inflammatory Responses and Immune Function

This compound has been shown to be weaker than 5-HETE in enhancing human neutrophil degranulation responses to platelet-activating factor, indicating its potential role in modulating inflammatory responses (O’Flaherty et al., 1986). Additionally, the transformation of arachidonic acid by polymorphonuclear leukocytes into monohydroxy acids via novel lipoxygenases suggests its significance in immune responses (Borgeat et al., 1976).

Potential Role in Disease Mechanisms

Research also indicates the potential role of this compound in disease mechanisms. For example, it has been implicated in the biosynthesis of 5-oxo-ETE from 5-HpETE in murine macrophages, pointing towards its involvement in chemotactic processes and possibly in inflammatory diseases (Zarini & Murphy, 2003). Additionally, the transformation of arachidonic acid into dihydroxy acids by rabbit leukocytes suggests its relevance in cellular signaling and response mechanisms (Borgeat & Samuelsson, 1979).

Implications in Blood Pressure Regulation

20-HETE, closely related to this compound, plays a complex role in blood pressure regulation, indicating that this compound may also have implications in cardiovascular health and disease (Wu et al., 2014).

Properties

CAS No.

107373-23-9

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(6E,8E,11E,14E)-5,20-dihydroxyicosa-6,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c21-18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19(22)16-14-17-20(23)24/h2-5,8,10,12,15,19,21-22H,1,6-7,9,11,13-14,16-18H2,(H,23,24)/b4-2+,5-3+,10-8+,15-12+

InChI Key

IWYJGYZCHKEPCK-BHCYBMAPSA-N

Isomeric SMILES

C(CC/C=C/C/C=C/C/C=C/C=C/C(CCCC(=O)O)O)CCO

SMILES

C(CCC=CCC=CCC=CC=CC(CCCC(=O)O)O)CCO

Canonical SMILES

C(CCC=CCC=CCC=CC=CC(CCCC(=O)O)O)CCO

Synonyms

5,20-diHETE
5,20-dihydroxy-6,8,11,14-eicosatetraenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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